molecular formula C9H8O3 B168548 4-(oxiran-2-yl)benzoic Acid CAS No. 159262-71-2

4-(oxiran-2-yl)benzoic Acid

Cat. No.: B168548
CAS No.: 159262-71-2
M. Wt: 164.16 g/mol
InChI Key: VCZAQQDKQNHPDZ-UHFFFAOYSA-N
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Description

4-(Oxiran-2-yl)benzoic acid is an organic compound characterized by the presence of an oxirane (epoxide) ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(oxiran-2-yl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently undergoes cyclization to form the oxirane ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Oxiran-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Oxiran-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(oxiran-2-yl)benzoic acid involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions that form various products. These reactions can target specific molecular pathways and enzymes, making the compound useful in biochemical studies .

Comparison with Similar Compounds

  • 4-(Oxiran-2-ylmethoxy)benzoic acid
  • 4-Acetoxybenzoic acid

Comparison: 4-(Oxiran-2-yl)benzoic acid is unique due to the direct attachment of the oxirane ring to the benzoic acid moiety. In contrast, 4-(oxiran-2-ylmethoxy)benzoic acid has an additional methoxy linker, and 4-acetoxybenzoic acid contains an acetoxy group instead of the oxirane ring. These structural differences influence their reactivity and applications .

Properties

IUPAC Name

4-(oxiran-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9(11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZAQQDKQNHPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446344
Record name 4-(oxiran-2-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159262-71-2
Record name 4-(oxiran-2-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(oxiran-2-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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